molecular formula C12H14Br2I2O2 B3259625 1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene CAS No. 321673-13-6

1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene

Cat. No. B3259625
M. Wt: 603.85 g/mol
InChI Key: LKWXSOYZZOPHLZ-UHFFFAOYSA-N
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Description

“1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene” is a chemical compound with the molecular formula C12H16Br2O2 and a molecular weight of 352.06 . It is also known by its CAS number: 69982-57-6 .


Synthesis Analysis

The synthesis of “1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene” involves the reaction of hydroquinone with 1,3-dibromopropane in the presence of potassium carbonate (K2CO3) in N,N’-dimethylformamide (DMF) at 100°C .


Molecular Structure Analysis

The molecular structure of “1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene” consists of a benzene ring with bromopropoxy groups attached at the 1 and 4 positions .

Scientific Research Applications

Synthesis and Polymer Chemistry

1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene and similar compounds have been extensively studied in the field of synthesis and polymer chemistry. For instance, derivatized bis(pyrrol-2-yl) arylenes have been synthesized for the creation of conducting polymers, showcasing the potential of such compounds in electronic applications (Sotzing et al., 1996). Moreover, polymers with high solubility in common organic solvents at room temperature have been developed using similar brominated benzene derivatives, indicating their versatility in polymer science (Cianga et al., 2002).

Material Science and Conducting Polymers

Research in material science has also utilized similar compounds. For example, efficient synthesis methods for dibromobenzenes, which are precursors for various organic transformations, highlight the role of such brominated compounds in advanced material synthesis (Diemer et al., 2011). In addition, studies on the synthesis of electron-rich thiamacrocycles for fullerene complexation have used bromomethylbenzene derivatives, showcasing the relevance in creating complex molecular structures (Holý et al., 2010).

Organic Light Emitting Diode (OLED) Development

In the field of OLED development, certain brominated benzene derivatives have been used to create poly(phenylene vinylene) grafted organophosphazene copolymers, which are soluble in organic solvents and fluoresce in the blue color range. This demonstrates their potential in the development of OLED technologies (Leung et al., 2002).

Advanced Synthesis Techniques

Advanced synthesis techniques involving such compounds have been explored. For instance, the synthesis and characterization of conjugated polymers incorporating oxadiazole units for potential electro-optical properties have been investigated, indicating the applicability of brominated benzene derivatives in the synthesis of advanced functional materials (Cheng Yi-xiang, 2004).

properties

IUPAC Name

1,4-bis(3-bromopropoxy)-2,5-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br2I2O2/c13-3-1-5-17-11-7-10(16)12(8-9(11)15)18-6-2-4-14/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWXSOYZZOPHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)OCCCBr)I)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735542
Record name 1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene

CAS RN

321673-13-6
Record name 1,4-Bis(3-bromopropoxy)-2,5-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Wild, A Teichler, C Von Der Ehe… - Macromolecular …, 2013 - Wiley Online Library
Introducing well‐defined polymeric side chains to bisterpyridine coordination polymers enables the synthesis of materials with tailor‐made optical and mechanical properties. The …
Number of citations: 15 onlinelibrary.wiley.com
B Koo - 폴리머, 2021 - dbpia.co.kr
양극성 계면을 형광을 통해 시각화하는 것은 계면에서 발생하는 여러 과학적 현상을 이해하는 데에 중요하다. 하지만 양극성 및 형광 특성을 동시에 보여주는 고분자의 종류는 매우 적으며, 그 …
Number of citations: 0 www.dbpia.co.kr
S Chemburu, E Ji, Y Casana, Y Wu… - The Journal of …, 2008 - ACS Publications
A fluorescence based assay for human serum-derived phospholipase activity has been developed in which cationic conjugated polyelectrolytes are supported on silica microspheres. …
Number of citations: 77 pubs.acs.org
S Chemburu - 2008 - search.proquest.com
A series of water soluble, cationic conjugated polyelectrolytes (CPEs) with backbones based on a poly (phenylene ethynylene) repeat unit structure and tetraakylammonium side groups …
Number of citations: 0 search.proquest.com

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